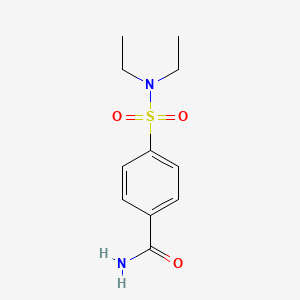
4-(Diethylsulfamoyl)benzamide
Overview
Description
4-(Diethylsulfamoyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a benzamide group substituted with a diethylsulfamoyl moiety, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 4-[(diethylamino)sulfonyl]benzamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
4-[(diethylamino)sulfonyl]benzamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, leading to a decrease in cell proliferation and potentially causing cell death .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis, which is the primary metabolic pathway used by tumor cells for energy production . By disrupting this pathway, 4-[(diethylamino)sulfonyl]benzamide can hinder the growth and survival of tumor cells .
Result of Action
The molecular and cellular effects of 4-[(diethylamino)sulfonyl]benzamide’s action include a decrease in tumor cell proliferation and potential induction of apoptosis . These effects are primarily due to the compound’s inhibitory action on CA IX .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylsulfamoyl)benzamide typically involves the condensation of benzoic acid derivatives with diethylsulfamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Nitrobenzamide or halobenzamide derivatives.
Scientific Research Applications
4-(Diethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
- N-Benzyl-4-sulfamoyl-benzamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- **4-Diethylsulfamoyl-N-(1,1-dioxo-2,3-dihydro-1H-thiophen-3-yl)-N-p-tolyl-benzamide
Comparison: 4-(Diethylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency as an enzyme inhibitor and has broader applications in scientific research and industry .
Properties
IUPAC Name |
4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUHDYZICQNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole](/img/structure/B5780294.png)
![1-[2-(Dimethylamino)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione](/img/structure/B5780338.png)


![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)



